3-(Pyridin-3-yl)butanamide, also known as 3-Oxo-N-(pyridin-3-yl)butanamide, is a chemical compound characterized by the molecular formula . It features a pyridine ring attached to a butanamide structure, which includes a ketone functional group at the third position of the butane chain. The compound's structure allows it to participate in various
These reactions enable the synthesis of diverse derivatives that may exhibit unique properties and activities.
The biological activity of 3-(Pyridin-3-yl)butanamide has been explored in various studies. Its structural features suggest potential interactions with biological molecules, which could lead to applications in pharmacology. The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. Research indicates its potential antitumor activity, suggesting that it could be useful in developing new therapeutic agents for cancer treatment .
The synthesis of 3-(Pyridin-3-yl)butanamide typically involves multi-step organic reactions. One common method includes:
Industrial production methods would likely scale up these laboratory techniques while optimizing conditions for cost-effectiveness and environmental sustainability .
3-(Pyridin-3-yl)butanamide has several applications across different fields:
Studies on the interactions of 3-(Pyridin-3-yl)butanamide with biological systems have shown that it can modulate enzyme activity, impacting various biochemical pathways. The specific molecular targets depend on the structural characteristics of the compound, particularly its pyridine ring and ketone group, which are crucial for binding to active sites on enzymes or receptors. This interaction profile suggests that further research could uncover additional therapeutic applications.
Several compounds share structural similarities with 3-(Pyridin-3-yl)butanamide. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(Pyridin-4-yl)butanamide | Similar but with a different position of the pyridine ring | |
| N-(Pyridin-2-yl)butanamide | Variation in pyridine positioning affecting biological activity | |
| N-(Pyridin-4-yl)pyridine-3-carboxamide | Contains additional carboxamide functionality, enhancing solubility |
The uniqueness of 3-(Pyridin-3-yl)butanamide lies in its specific arrangement of functional groups and the position of the pyridine ring, which influences its reactivity and biological activity compared to similar compounds. Its potential as a therapeutic agent against cancer distinguishes it from other derivatives that may not exhibit such properties .
The integration of pyridine into amide frameworks traces its origins to 19th-century coal tar extraction processes. Thomas Anderson's isolation of pyridine from bone oil in 1849 laid the groundwork for systematic studies on nitrogen-containing heterocycles. By the early 20th century, chemists recognized that appending amide functionalities to pyridine enhanced water solubility while preserving aromatic electronic characteristics. The seminal work of Hantzsch in 1881 demonstrated that β-keto acids, aldehydes, and ammonia could assemble dihydropyridine precursors, later oxidized to pyridine derivatives.
Modern synthetic approaches, such as those described by Ramiz et al. (2011), employ 3-aminopyridine and ethyl acetoacetate under refluxing benzene to yield N-(pyridin-3-yl)-3-(pyridin-3-ylimino)butanamide derivatives. These methods achieve yields up to 66%, with nuclear magnetic resonance (NMR) spectroscopy confirming regioselective amide bond formation at the pyridine's 3-position.
The butanamide moiety (CH$$2$$CH$$2$$CONH$$_2$$) confers three critical pharmacological advantages:
Quantum mechanical calculations on 3-oxo-N-(pyridin-3-yl)butanamide (PubChem CID 268277) reveal a dipole moment of 5.2 Debye, facilitating interactions with charged enzyme active sites. The molecule's logP value of 1.3 (±0.2) balances hydrophobicity for membrane penetration and aqueous solubility for bloodstream transport.
Substituent position dramatically alters electronic and steric properties:
The 3-pyridinyl isomer exhibits unique hydrogen bonding patterns due to its asymmetric electron distribution. In N-[3-(aminomethyl)pyridin-2-yl]butanamide (CID 82344006), the 3-aminomethyl group creates a bifurcated hydrogen bond with Thr430 in molecular dynamics simulations. This interaction stabilizes ligand-receptor complexes by 2.3 kcal/mol compared to 2-pyridinyl analogs.
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for pyridinylbutanamide derivatives follows strict hierarchical rules to ensure unambiguous identification. For 3-(pyridin-3-yl)butanamide:
Thus, the IUPAC name 3-(pyridin-3-yl)butanamide reflects the substitution pattern accurately [5]. Comparative examples from literature include:
| Compound Structure | IUPAC Name |
|---|---|
| CH2-CH2-CH(Pyridin-3-yl)-CONH2 | 3-(Pyridin-3-yl)butanamide |
| CH2-CO-CH2-CONH(Pyridin-3-yl) | 3-Oxo-N-(pyridin-3-yl)butanamide [5] |
| CH2-CH(Pyrrolidinyl)-CH2-CONH2 | 3-(1-Pyrrolidinyl)-N-(pyridin-2-yl)butanamide [6] |
CAS Registry Numbers uniquely identify chemical substances, while molecular formulas vary with structural modifications. Key examples include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 3-(Pyridin-3-yl)butanamide | Not Assigned | C9H11N3O | 179.21 |
| 3-Oxo-N-(pyridin-3-yl)butanamide [5] | 1657-34-7 | C9H10N2O2 | 178.19 |
| N-(2-Pyridinyl)-3-(1-pyrrolidinyl)butanamide [6] | 478077-95-1 | C13H19N3O | 233.31 |
The absence of a CAS number for the base compound (3-(pyridin-3-yl)butanamide) highlights its role as a structural motif rather than a commercially isolated entity. Derivatives often incorporate functional groups (e.g., ketones, amines) that alter reactivity and physicochemical properties [4] [5].
The terms pyridyl and pyridinyl are often used interchangeably but differ in precision:
For example, 3-(pyridin-3-yl)butanamide explicitly denotes substitution at the third position of the pyridine ring, whereas "pyridylbutanamide" could ambiguously describe isomers. This distinction is critical in regulatory and synthetic contexts to avoid misidentification [6] [7].
While the core article focus excludes pharmacological data, structural features of 3-(pyridin-3-yl)butanamide derivatives influence their potential applications:
The direct aminolysis of butyryl chlorides with pyridinylamines represents one of the most straightforward approaches to 3-(Pyridin-3-yl)butanamide synthesis. This methodology involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbonyl carbon of butyryl chloride, forming the desired amide bond through an addition-elimination mechanism [1] [2].
Reaction Mechanism and Conditions
The reaction proceeds through a tetrahedral intermediate formation, where the pyridinylamine nucleophile attacks the carbonyl carbon of butyryl chloride. The mechanism involves initial nucleophilic addition followed by chloride elimination, generating hydrogen chloride as a byproduct [2]. Typical reaction conditions include the use of an organic base such as triethylamine (1.1-2.0 equivalents) to neutralize the generated hydrochloric acid, maintaining the reaction temperature between 0°C and room temperature for 2-4 hours [1] [3].
Experimental Procedures
The synthesis typically employs anhydrous conditions using solvents such as dichloromethane, tetrahydrofuran, or diethyl ether. The butyryl chloride is added dropwise to a stirred solution of pyridinylamine and base at reduced temperature to control the exothermic nature of the reaction. The reaction mixture is then allowed to warm to room temperature and stirred until completion [1] [3].
Yield and Purification
This methodology generally provides yields in the range of 85-95%. The crude product is typically purified through aqueous workup to remove the generated ammonium chloride salts, followed by extraction with organic solvents and standard purification techniques such as column chromatography or recrystallization [1] [3].
Advantages and Limitations
The primary advantages of this approach include high reaction efficiency, simple workup procedures, and excellent atom economy. However, the methodology requires strictly anhydrous conditions due to the moisture sensitivity of acid chlorides, and the evolution of hydrogen chloride gas necessitates appropriate safety measures and ventilation systems [1] [3].
Carbodiimide-mediated coupling reactions represent a versatile and widely employed methodology for amide bond formation. This approach utilizes carbodiimides as coupling agents to activate carboxylic acids toward nucleophilic attack by amines, providing an efficient route to 3-(Pyridin-3-yl)butanamide from butyric acid derivatives and pyridinylamines [4] [5].
Mechanism of Carbodiimide Activation
The carbodiimide coupling mechanism involves the initial formation of an O-acylisourea intermediate through the reaction of the carboxylic acid with the carbodiimide. This activated intermediate then undergoes nucleophilic attack by the amine, leading to amide bond formation and the generation of a urea byproduct [4] [5]. The use of additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) enhances the reaction efficiency by forming more reactive active esters and suppressing side reactions [4].
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) Coupling
EDC represents one of the most commonly employed carbodiimides for amide synthesis due to its water solubility and the ease of removing its urea byproduct. The reaction is typically conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane at room temperature for 12-24 hours [4] [5]. The use of N,N-diisopropylethylamine (DIEA) as a base helps to maintain optimal pH conditions and suppress potential side reactions.
Dicyclohexylcarbodiimide (DCC) Coupling
DCC coupling represents a classical approach to amide bond formation, widely employed in peptide synthesis. While effective, this methodology generates dicyclohexylurea as a byproduct, which can be challenging to remove due to its poor solubility in common organic solvents [4] [5]. The reaction conditions are similar to EDC coupling, typically requiring 12-24 hours at room temperature in solvents such as DMF or dichloromethane.
N,N'-Diisopropylcarbodiimide (DIC) Coupling
DIC coupling offers advantages over DCC through the improved solubility of the diisopropylurea byproduct, facilitating purification procedures. The reaction conditions are comparable to other carbodiimide couplings, with typical yields ranging from 75-92% [4] [5]. The use of DIC is particularly advantageous in solid-phase synthesis applications due to the ease of byproduct removal through washing procedures.
Optimization Strategies
Several factors influence the efficiency of carbodiimide-mediated coupling reactions, including solvent choice, temperature, reaction time, and the use of additives. The concentration of reactants is typically maintained between 0.05-0.2 M to optimize reaction kinetics while minimizing side reactions. The use of racemization suppressants such as HOBt or HOAt is particularly important when dealing with substrates containing stereogenic centers [4] [5].
| Carbodiimide Type | Solvent | Temperature | Time | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| EDC·HCl | DMF, DCM | rt | 12-24 h | 80-95% | Water-soluble, easy workup | Slightly lower yields with hindered substrates |
| DCC | DMF, DCM | rt | 12-24 h | 70-90% | Well-established, widely available | Insoluble urea byproduct |
| DIC | DMF, DCM | rt | 12-24 h | 75-92% | Soluble urea byproduct | Higher cost than DCC |
Transition metal-catalyzed C-N bond formation represents a modern and powerful approach to amide synthesis, offering enhanced functional group tolerance and the ability to form challenging amide bonds under mild conditions. This methodology has found particular application in the synthesis of 3-(Pyridin-3-yl)butanamide derivatives through various catalytic systems [6] [7] [8].
Palladium-Catalyzed Amidation
Palladium-catalyzed amidation reactions have emerged as a versatile methodology for C-N bond formation, particularly for the coupling of aryl halides with amides. The Buchwald-Hartwig amination reaction, adapted for amide synthesis, employs palladium complexes with appropriate ligands to facilitate the coupling of activated aryl or heteroaryl halides with amines [7] [9]. For 3-(Pyridin-3-yl)butanamide synthesis, this approach can be employed to couple 3-bromopyridine derivatives with butanamide precursors.
The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) center, followed by coordination of the amide substrate. Subsequent reductive elimination affords the desired C-N coupled product and regenerates the palladium(0) catalyst [7] [9]. Typical reaction conditions include the use of palladium(II) acetate as the catalyst precursor, phosphine ligands such as XPhos or DavePhos, and bases such as cesium carbonate or potassium tert-butoxide in solvents like toluene or DMF at temperatures ranging from 80-120°C [7] [9].
Copper-Catalyzed Amidation
Copper-catalyzed amidation reactions offer a cost-effective alternative to palladium-catalyzed systems, particularly for the formation of C-N bonds between aryl halides and amides. The use of copper(I) iodide with diamine ligands such as N,N'-dimethylethylenediamine (DMEDA) has proven effective for the synthesis of various amide derivatives [10] [8]. The reaction typically requires elevated temperatures (80-120°C) and polar aprotic solvents such as DMF or DMSO.
The mechanism involves the formation of a copper-amide complex through deprotonation of the amide substrate, followed by oxidative addition of the aryl halide and subsequent reductive elimination to form the desired product [10] [8]. While generally providing lower yields than palladium-catalyzed systems, copper catalysis offers advantages in terms of cost and environmental impact.
Nickel-Catalyzed Amidation
Nickel-catalyzed amidation reactions have gained attention as an alternative to precious metal catalysts, offering unique reactivity patterns and substrate scope. The use of nickel(II) bromide with diphosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) has been employed for various C-N coupling reactions [11]. The reaction conditions typically involve elevated temperatures (80-120°C) and the use of strong bases such as potassium tert-butoxide or sodium hydride.
Optimization of Catalytic Conditions
The optimization of transition metal-catalyzed amidation reactions requires careful consideration of multiple factors, including catalyst loading, ligand selection, base choice, solvent, temperature, and reaction time. Catalyst loadings typically range from 1-10 mol%, with higher loadings often required for challenging substrates. The choice of ligand is crucial for achieving optimal activity and selectivity, with bulky, electron-rich phosphines generally providing superior performance [6] [7] [8].
| Catalyst System | Ligand | Base | Solvent | Temperature | Yield Range | Advantages |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100°C | 60-85% | Excellent functional group tolerance |
| CuI | DMEDA | K₂CO₃ | DMF | 80°C | 55-80% | Cost-effective, environmentally friendly |
| NiBr₂ | dppf | KOtBu | THF | 80°C | 50-75% | Earth-abundant metal, unique reactivity |
Flow chemistry represents a transformative approach to chemical synthesis, offering enhanced safety, improved reaction control, and increased efficiency compared to traditional batch processes. The application of flow chemistry to the synthesis of 3-(Pyridin-3-yl)butanamide provides several advantages, including precise temperature control, efficient heat and mass transfer, and the ability to handle hazardous intermediates safely [12] [13] [14].
Microflow Reactor Design and Operation
Microflow reactors consist of narrow channels (typically 10-1000 μm) through which reactant solutions are continuously pumped and mixed. The small dimensions provide excellent heat and mass transfer characteristics, enabling rapid reaction times and precise control over reaction parameters [13] [15]. For amide synthesis, typical flow systems consist of mixing units, residence time units, and back-pressure regulators to maintain optimal reaction conditions.
The synthesis of 3-(Pyridin-3-yl)butanamide in flow typically involves the use of activated carboxylic acid derivatives, such as acid chlorides or activated esters, which are mixed with pyridinylamine solutions in the microflow reactor. The reaction mixture is then passed through a heated residence time unit to ensure complete conversion [13] [16].
Continuous Amidation Protocols
Several continuous flow protocols have been developed for amide synthesis, including the use of triphosgene as an activating agent, carbodiimide-mediated coupling, and direct amidation protocols. The triphosgene-mediated approach involves the rapid activation of carboxylic acids to acid chlorides in situ, followed by immediate reaction with amines to minimize side reactions and racemization [13] [17].
One particularly effective protocol involves the use of a two-mixer system where the first mixer combines the carboxylic acid with triphosgene in the presence of a base, generating the acid chloride intermediate. The second mixer then combines this activated intermediate with the amine component, resulting in rapid amide formation [13] [17]. The residence time in the first mixer is typically kept very short (0.5-1.0 seconds) to minimize decomposition and side reactions.
Advantages of Flow Chemistry for Amide Synthesis
Flow chemistry offers several key advantages for amide synthesis:
Enhanced Safety: The small reactor volumes and continuous processing minimize the accumulation of hazardous intermediates [12] [18].
Improved Reaction Control: Precise temperature and residence time control enable optimization of reaction conditions [12] [19].
Reduced Racemization: The short residence times and controlled conditions minimize racemization of sensitive substrates [13] [17].
Scalability: Flow processes can be easily scaled up by numbering-up (operating multiple reactors in parallel) or scaling-out (increasing flow rates) [12] [20].
Automation: Flow systems can be readily automated for continuous operation [12] [19].
Optimization Parameters
The optimization of flow chemistry protocols for amide synthesis requires consideration of several parameters:
| Parameter | Batch Process | Flow Process | Advantages of Flow |
|---|---|---|---|
| Temperature Control | ±2-5°C | ±0.1-0.5°C | Precise control, higher temperatures possible |
| Reaction Time | Hours | Minutes | Faster reactions, reduced side products |
| Safety | Bulk handling | Continuous processing | Reduced hazard accumulation |
| Scale-up | Complex | Linear | Predictable scaling |
| Automation | Limited | Extensive | Consistent product quality |
Solid-phase synthesis represents a powerful methodology for the preparation of compound libraries, offering advantages in terms of purification, automation, and high-throughput synthesis. The application of solid-phase techniques to the synthesis of 3-(Pyridin-3-yl)butanamide derivatives enables the rapid generation of diverse compound libraries for pharmaceutical research and development [22] [23] [24].
Solid-Phase Synthesis Principles
Solid-phase synthesis involves the covalent attachment of one reactant to an insoluble polymeric support, allowing for the sequential addition of building blocks to construct complex molecules. The key advantages include simplified purification through washing procedures, the ability to use excess reagents to drive reactions to completion, and the potential for automation [22] [23] [25].
The synthesis of 3-(Pyridin-3-yl)butanamide derivatives on solid support typically involves the attachment of either the butyric acid component or the pyridinylamine component to the resin, followed by coupling with the complementary building block. The choice of attachment strategy depends on the desired final product structure and the cleavage conditions required [22] [23] [25].
Resin Selection and Functionalization
Several resin types are commonly employed for amide synthesis in solid-phase format:
Merrifield Resin: The classical polystyrene-based resin functionalized with chloromethyl groups provides a versatile platform for amide synthesis through nucleophilic substitution reactions [22] [24] [25]. The resin is typically functionalized with amino acids or other nucleophiles to provide attachment points for subsequent chemistry.
Wang Resin: This resin features a benzyl alcohol functionality that can be used for the attachment of carboxylic acids through ester linkages. The final products are released through acidic cleavage conditions, making this resin particularly suitable for the synthesis of C-terminal amides [23] [25].
Rink Amide Resin: Specifically designed for the synthesis of primary amides, this resin features a 4-methylbenzhydrylamine linkage that provides excellent stability during synthesis and efficient cleavage under acidic conditions [23] [25].
Coupling Strategies
The formation of amide bonds on solid support employs similar coupling reagents to those used in solution-phase synthesis, with modifications to account for the heterogeneous nature of the reactions. Common coupling reagents include:
Library Synthesis Protocols
The synthesis of 3-(Pyridin-3-yl)butanamide libraries typically follows established solid-phase protocols with appropriate modifications for the specific substrates. A typical protocol involves:
Optimization Considerations
Several factors must be considered for optimal solid-phase synthesis:
Quality Control and Analysis
Monitoring solid-phase synthesis requires specialized analytical techniques due to the heterogeneous nature of the reactions. Common approaches include:
| Resin Type | Linker | Cleavage Conditions | Best Application | Loading Capacity |
|---|---|---|---|---|
| Merrifield | Chloromethyl | Nucleophilic substitution | Versatile applications | 0.8-1.5 mmol/g |
| Wang | Benzyl ester | TFA/DCM (1-5%) | C-terminal amides | 0.5-1.0 mmol/g |
| Rink Amide | Benzhydrylamine | TFA/DCM (50-95%) | Primary amides | 0.4-0.8 mmol/g |
| Sieber | Benzhydryl ester | TFA/DCM (1-3%) | Protected peptides | 0.3-0.6 mmol/g |